N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .
Preparation Methods
The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, inhibiting their activity or altering their function. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
CAS No. |
303106-45-8 |
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Molecular Formula |
C21H20N4O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O4/c1-28-16-9-12(10-17(29-2)20(16)26)11-22-25-21(27)19-15-8-7-13-5-3-4-6-14(13)18(15)23-24-19/h3-6,9-11,26H,7-8H2,1-2H3,(H,23,24)(H,25,27)/b22-11+ |
InChI Key |
JMTWGZLMRWZJQD-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2 |
Origin of Product |
United States |
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